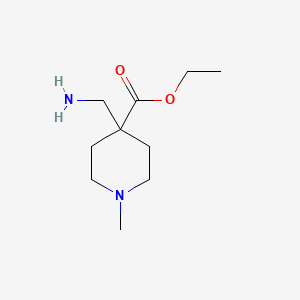

Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate

Description

Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate is a piperidine derivative characterized by a 1-methylpiperidine backbone, an ethyl carboxylate ester at position 4, and an aminomethyl substituent at the same position.

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate |

InChI |

InChI=1S/C10H20N2O2/c1-3-14-9(13)10(8-11)4-6-12(2)7-5-10/h3-8,11H2,1-2H3 |

InChI Key |

ZUKIUYDOMIWCON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate typically involves multiple steps, including alkylation, esterification, and amination. One common synthetic route starts with the alkylation of piperidine with an appropriate alkyl halide to introduce the methyl group. This is followed by esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound often involve continuous-flow synthesis techniques to enhance yield and efficiency. These methods typically employ optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate is primarily investigated for its potential therapeutic properties. It has been studied as a precursor for synthesizing various biologically active compounds, including:

- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral activity against filoviruses such as Ebola and Marburg viruses. Compounds derived from similar structures have shown promising results in inhibiting viral entry into host cells, highlighting their potential as therapeutic agents against viral infections .

- Antimicrobial Agents : The compound has also been explored for its antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Its derivatives are being developed as inhibitors of bacterial enzymes, which could lead to new antibiotics .

Neuroscience Research

The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders. It has been investigated for its effects on GABA receptors, which are crucial in regulating neuronal excitability. This interaction suggests potential applications in developing anxiolytic or anticonvulsant medications .

Chemical Synthesis

Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Esterification : The ethyl ester group can be modified to introduce different functional groups.

- Reduction and Oxidation Reactions : The compound can undergo reduction to form alcohols or oxidation to yield ketones and aldehydes, expanding its utility in synthetic chemistry .

Case Study 1: Antiviral Development

A series of compounds derived from ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate were tested for their efficacy against Ebola virus infection. The study revealed that certain derivatives exhibited low cytotoxicity while maintaining high antiviral potency (EC50 values ranging from 0.11 μM to 0.31 μM) against both Ebola and Marburg viruses .

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.11 | >100 |

| Compound B | 0.31 | >50 |

Case Study 2: Antimicrobial Activity

In another study, derivatives of ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate were synthesized and evaluated for their antibacterial properties against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus, suggesting the potential for these compounds to be developed into new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate with key structural analogs:

Substituted Piperidine Derivatives

Hydroxyphethidine (Ethyl 4-(3-Hydroxyphenyl)-1-Methylpiperidine-4-Carboxylate)

- Molecular Formula: C₁₅H₂₁NO₃

- Key Substituent : 3-Hydroxyphenyl at position 3.

- Pharmacological Activity: Classified as a narcotic, likely due to its structural similarity to pethidine (meperidine). The phenolic hydroxyl group may facilitate interactions with opioid receptors .

- Synthesis : Typically involves esterification of 1-methyl-4-(3-hydroxyphenyl)piperidine-4-carboxylic acid.

Ethyl 4-{[(Methylcarbamoyl)Methyl]Amino}Piperidine-1-Carboxylate

- Molecular Formula : C₁₁H₂₁N₃O₃

- Key Substituent: Methylcarbamoylmethylamino group.

- Synthesis: Likely involves coupling of methylcarbamoyl chloride with an aminomethyl intermediate.

Ethyl 4-[(2-Ethoxy-3,4-Dioxocyclobut-1-En-1-Yl)Amino]Piperidine-1-Carboxylate

Pharmacologically Active Piperidines

Ethyl 4-Hydroxy-2,6-Diphenyl-1-[2-(Piperidin-1-Yl)Acetyl]-1,2,5,6-Tetrahydropyridine-3-Carboxylate

- Key Feature : Tetrahydro-pyridine core with acetylated piperidine and hydroxyl groups .

- Activity : Demonstrates antibacterial and antitumor properties, attributed to its ability to intercalate DNA or inhibit topoisomerases .

Ethyl 1-(4-Nitrophenyl)Piperidine-4-Carboxylate

Comparative Data Table

Key Research Findings and Implications

Structural Determinants of Activity: The aminomethyl group in the target compound may enhance water solubility compared to hydrophobic aryl substituents (e.g., 3-hydroxyphenyl in hydroxyphethidine) . Electron-withdrawing groups (e.g., nitro in Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate) improve stability but may reduce bioavailability due to increased polarity .

Synthetic Accessibility: Reductive amination (as in ) is a common method for introducing aminomethyl groups . Cyclobutene-dione derivatives require specialized reagents (e.g., ethyl chloroformate), increasing synthesis complexity .

Biological Potential: Piperidines with primary amines (e.g., the target compound) are understudied but promising for CNS drug development due to their ability to cross the blood-brain barrier . Narcotic activity in hydroxyphethidine underscores the importance of substituent choice in avoiding unintended psychoactive effects .

Biological Activity

Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate, a compound with notable pharmacological potential, has garnered attention in medicinal chemistry for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate features a piperidine ring with an amino group and an ethyl ester, which contribute to its pharmacological properties. The compound's structure is crucial for its interaction with biological targets, influencing its efficacy and safety profile.

Pharmacological Activities

1. Inhibition of Enzymatic Activity

Research indicates that compounds structurally similar to Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate exhibit significant inhibition of various enzymes. For instance, studies have shown that modifications in the piperidine structure can enhance potency against specific targets such as the mitogen-activated protein kinase (MAPK) pathway. In particular, the inhibition of ERK5 has been linked to reduced cancer cell proliferation and migration, making it a potential therapeutic target in oncology .

2. Anticancer Activity

The compound has demonstrated promising anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For example, analogs of Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate have shown IC50 values in the micromolar range against breast and ovarian cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can significantly enhance anticancer activity.

Case Studies

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of related piperidine derivatives, it was found that certain modifications led to enhanced activity against human breast cancer cell lines (MDA-MB-231 and MCF-7). The most potent derivative exhibited an IC50 value of approximately 19.9 µM, indicating substantial efficacy against tumor growth .

Case Study 2: In Vivo Efficacy

In vivo studies have revealed that compounds derived from Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate can reduce tumor volume in mouse models without significant side effects. These findings support the potential for further development as therapeutic agents .

The biological activity of Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate is primarily mediated through its interaction with specific protein targets involved in cellular signaling pathways:

- ERK5 Pathway : Inhibition of ERK5 leads to decreased cell proliferation and migration, particularly in cancerous cells .

- P-glycoprotein Interaction : Some derivatives have shown preferential selectivity toward P-glycoprotein (P-gp), enhancing their bioavailability and therapeutic index .

Table 1: Biological Activity Profile of Ethyl 4-(aminomethyl)-1-methylpiperidine-4-carboxylate Derivatives

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | ERK5 | 11.7 | Competitive inhibition |

| B | P-gp | 15.2 | ATPase stimulation |

| C | MAGL | 0.84 | Reversible inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.